molecular formula C13H14N2O B11889340 3-Amino-N,N-dimethyl-1-naphthamide

3-Amino-N,N-dimethyl-1-naphthamide

Cat. No.: B11889340
M. Wt: 214.26 g/mol
InChI Key: RWJJVKABRRDBPK-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-1-naphthamide is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It is a naphthalene-based molecule featuring both an amino substituent and a dimethylcarboxamide functional group. This structure classifies it among the family of N,N-dimethyl naphthamides, which are of significant interest in fundamental organic chemistry and physical chemistry research. Scientific studies on closely related compounds have explored the stereodynamic properties of N,N-dimethyl-1-naphthamide derivatives, investigating the energy barriers and mechanisms of enantiomerization—the process by which one enantiomer converts to the other . Research indicates that for N,N-dimethyl-1-naphthamide (DN), the pathways involving rotation about the aryl-carbonyl (Ar-CO) bond and concerted rotations become competitively feasible with the nitrogen inversion mechanism, a behavior distinct from simpler benzamide analogues . This makes such compounds valuable model systems for understanding conformational dynamics and stereochemistry in constrained aromatic amides. Furthermore, naphthamide derivatives, particularly those with specific substitutions on the naphthalene ring, have been investigated in various therapeutic contexts. Patents disclose that certain 1-methoxy-naphthamide derivatives exhibit high affinity for dopaminergic receptors, with some showing a preferential affinity for the D3 receptor subclass, suggesting potential research applications in the field of neuropsychopharmacology . As a supplier product, this chemical is intended for research and development purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-amino-N,N-dimethylnaphthalene-1-carboxamide

InChI

InChI=1S/C13H14N2O/c1-15(2)13(16)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8H,14H2,1-2H3

InChI Key

RWJJVKABRRDBPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC2=CC=CC=C21)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino N,n Dimethyl 1 Naphthamide

Precursor Synthesis and Derivatization Strategies

The foundation of synthesizing 3-Amino-N,N-dimethyl-1-naphthamide lies in the effective preparation of its key building blocks. These precursors, namely naphthylamine and amino-naphthoic acid derivatives, provide the necessary molecular framework for the final compound.

Routes to Naphthylamine Intermediates

The synthesis of naphthylamine intermediates is a critical first step. A common approach involves the reduction of a corresponding nitro-naphthalene compound. For instance, 3-nitronaphthalene-1,5-disulphonic acid can be reduced to 3-aminonaphthalene-1,5-disulphonic acid. prepchem.com This transformation is often achieved using reducing agents like sodium formate (B1220265) in the presence of a palladium-on-carbon catalyst. prepchem.com The reaction is typically carried out in an aqueous solution, and the progress can be monitored to ensure complete conversion. prepchem.com

Another versatile method for accessing substituted carbazoles, which can be related to naphthylamine structures, involves the direct nitration of a hydroxycarbazole derivative. semanticscholar.org However, this can lead to a mixture of products. A more controlled approach starts with a precursor like 6-hydroxycarbazole, which can be manipulated through a series of reactions to introduce the desired amino functionality. semanticscholar.org

The N,N-dimethylamino group, a key feature of the target compound, can be introduced through various methods. One common strategy is the reductive amination of a suitable precursor. For example, N,N-dimethyl-1-naphthylamine can be prepared from 1-naphthylamine (B1663977) by reacting it with methylating agents. wikipedia.orgsigmaaldrich.com

Preparation of Amino-Naphthoic Acid Precursors

The carboxylic acid moiety is another essential component of the target molecule. The synthesis of amino-naphthoic acid precursors often starts from a more readily available naphthoic acid. For example, α-naphthoic acid can be prepared via a Grignard reaction using α-bromonaphthalene and magnesium, followed by carboxylation with dry carbon dioxide. orgsyn.org

The amino group can then be introduced onto the naphthalene (B1677914) ring system. In some cases, a nitro group is first introduced and then reduced to an amine. For instance, the synthesis of a 6-dimethylamino-2,3-naphthalenedicarboxylic anhydride (B1165640) precursor involves the photo-bromination of 4-nitro-o-xylene, followed by a Diels-Alder reaction and subsequent hydrolysis to yield 6-nitro-2,3-naphthalenedicarboxylic acid. researchgate.net This nitro-diacid is then subjected to reductive amination to introduce the dimethylamino group. researchgate.net

Alternatively, a pre-existing amino-naphthoic acid can be utilized. For example, 3-Amino-2-naphthoic acid is a commercially available compound that can serve as a starting material. sigmaaldrich.com The synthesis of 1-aminonaphthalene-8-carboxylic acid can be achieved by heating a salt of 8-cyannaphthalene-1-sulfonic acid with a caustic alkali. google.com

Amidation Reactions for N,N-Dimethylamide Formation

With the amino-naphthoic acid precursor in hand, the final key transformation is the formation of the N,N-dimethylamide. This is typically achieved through an amidation reaction, where the carboxylic acid is coupled with a source of dimethylamine (B145610).

Direct Amidation Approaches

Direct amidation methods involve the reaction of the carboxylic acid directly with an amine, often facilitated by a coupling agent or catalyst.

Utilizing Carboxylic Acids and N,N-Dimethylamine Sources

A straightforward approach to amide formation is the reaction between a carboxylic acid and an amine. youtube.com However, this reaction is not always spontaneous and often requires activation of the carboxylic acid. reddit.com Various reagents have been developed to facilitate this direct amidation. researchgate.netencyclopedia.pub

Boron-based reagents, such as B(OCH₂CF₃)₃, have proven effective for the direct amidation of a wide range of carboxylic acids with various amines, including secondary amines like dimethylamine. nih.govacs.org These reactions often proceed under relatively mild conditions and can be advantageous in terms of atom economy and waste generation. researchgate.net The use of N,N-dimethylacetamide or dimethylformamide (DMF) can also serve as a source for the dimethylamino group in certain transamidation reactions. nih.gov

Activation Strategies for Carboxylic Acids

To enhance the reactivity of the carboxylic acid towards amidation, various activating agents are commonly employed. One of the most widely used is 1,1'-Carbonyldiimidazole (CDI). acs.orgcommonorganicchemistry.comcdnsciencepub.com CDI reacts with a carboxylic acid to form a highly reactive acylimidazolide intermediate. acs.orgyoutube.com This intermediate then readily reacts with an amine, such as dimethylamine, to form the desired amide, with imidazole (B134444) being the main byproduct. acs.orgthieme-connect.de

The reaction with CDI is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). cdnsciencepub.comthieme-connect.de An important consideration when using CDI is its sensitivity to moisture. commonorganicchemistry.comcdnsciencepub.com The rate of the amidation reaction can also be significantly enhanced by the presence of carbon dioxide, which is a byproduct of the initial activation step. acs.org

Acyl Halide-Mediated Amidation Pathways

A traditional and robust method for the formation of the amide bond in this compound involves a two-step process commencing with the conversion of a carboxylic acid precursor, such as 3-amino-1-naphthoic acid, into a more reactive acyl halide. This transformation is typically achieved using a halogenating agent. The resulting acyl halide is a highly electrophilic species that readily reacts with an amine.

In the context of synthesizing this compound, the 3-amino-1-naphthoyl chloride would be reacted with N,N-dimethylamine. The lone pair of electrons on the nitrogen atom of N,N-dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final tertiary amide product. Due to the reactivity of the amino group on the naphthalene ring with the halogenating agent, it is often necessary to protect it before forming the acyl chloride (see section 2.3.2).

Commonly used reagents for the formation of acyl chlorides from carboxylic acids are effective but generate stoichiometric waste products. ucl.ac.uk

Table 1: Common Halogenating Agents for Acyl Halide Formation

Reagent Formula Byproducts
Thionyl chloride SOCl₂ SO₂ (g), HCl (g)
Oxalyl chloride (COCl)₂ CO (g), CO₂ (g), HCl (g)
Phosphorus pentachloride PCl₅ POCl₃, HCl (g)

This table presents common reagents used to convert carboxylic acids to acyl chlorides, a key step in certain amidation pathways.

Catalytic Amidation Processes

Modern synthetic chemistry increasingly favors catalytic methods for amide bond formation, which are more atom-economical and environmentally benign than classical approaches that rely on stoichiometric activating agents. dntb.gov.ua These catalytic processes can directly couple a carboxylic acid and an amine, generating water as the only byproduct. catalyticamidation.info

Various catalytic systems have been developed for direct amidation reactions. Boron-based catalysts, such as boric acid and boronic acids, have proven effective. catalyticamidation.info For instance, catalysts like B(OCH₂CF₃)₃ have been shown to facilitate the amidation of unprotected amino acids, highlighting their potential utility in complex syntheses. nih.gov The mechanism often involves the activation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the amine. These reactions may require the removal of water, often through azeotropic distillation, to drive the equilibrium towards product formation. ucl.ac.uk

Table 2: Examples of Catalytic Amidation Systems

Catalyst Family Example Catalyst Key Features
Boron-Based Boronic Acids, B(OCH₂CF₃)₃ Can tolerate unprotected amino groups; often requires water removal. catalyticamidation.infonih.gov
Iron-Based FeCl₃ Lewis acid catalysis for amidation from esters. mdpi.com
Phosphine-Based Phosphine oxides / P(III)/P(V) cycle Requires a stoichiometric reductant or oxidant to regenerate the catalyst. mdpi.com

This interactive table summarizes various catalytic systems developed for direct amide bond formation, offering greener alternatives to traditional methods.

Introduction and Modification of the Amino Group

Strategies for Amination of Naphthamide Derivatives

Introducing an amino group onto the naphthalene ring can be accomplished through several strategic routes. A classical approach involves the nitration of the naphthyl system followed by the reduction of the nitro group to an amine. However, direct C-H amination has emerged as a powerful modern alternative.

Recent research has demonstrated the feasibility of regioselective C-H amination on naphthalene derivatives. For example, the C4-amination of 1-naphthylamine derivatives has been achieved using silver(I) catalysis with azodicarboxylates as the aminating agent. mdpi.com This type of methodology, where a specific C-H bond is targeted, offers a more direct and efficient route to aminated naphthalene compounds, potentially bypassing the need for multi-step nitration and reduction sequences. The regioselectivity is often controlled by directing groups that position the catalyst at a specific site on the aromatic ring. mdpi.com

Amino Group Protection and Deprotection Techniques (e.g., Boc-amino)

The amino group is nucleophilic and reactive, necessitating its protection during certain synthetic steps to prevent unwanted side reactions. libretexts.org This is particularly critical during acyl halide formation or when using highly reactive reagents. A wide array of protecting groups for amines has been developed, with the tert-butoxycarbonyl (Boc) group being one of the most common due to its ease of installation and removal. slideshare.netnih.gov

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This converts the amine into a carbamate (B1207046), which is significantly less nucleophilic and stable to many reaction conditions. libretexts.orgslideshare.net The key advantage of the Boc group is its lability under acidic conditions (e.g., trifluoroacetic acid), which cleanly removes the group to regenerate the free amine without affecting other, more robust protecting groups. slideshare.net This orthogonality is a cornerstone of modern multi-step organic synthesis. nih.gov

Table 3: Common Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions
tert-Butoxycarbonyl Boc (Boc)₂O Mild Acid (e.g., TFA) slideshare.net
Carboxybenzyl Cbz or Z Benzyl chloroformate Catalytic Hydrogenolysis, Strong Acid slideshare.net
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Mild Base (e.g., Piperidine) nih.gov
5-Chloro-8-nitro-1-naphthoyl NNap NNapCl Mild reductive conditions acs.org

This table outlines several common protecting groups used for amines, detailing their introduction and cleavage conditions, which is crucial for planning complex synthetic routes.

Regioselective Functionalization of the Naphthyl System

Achieving regioselectivity in the functionalization of substituted naphthalenes is a significant synthetic challenge. researchgate.netresearchgate.net The positions of incoming electrophiles or other reagents are dictated by the electronic and steric properties of the substituents already present on the ring system. For instance, in electrophilic aromatic substitution, the directing effects of existing groups determine the substitution pattern, which can lead to mixtures of isomers. researchgate.net

To overcome these challenges, modern strategies often employ directing groups to achieve high regioselectivity. This approach, known as directed C–H functionalization, uses a functional group on the substrate to chelate to a transition metal catalyst, delivering it to a specific, often sterically hindered, C–H bond. researchgate.netrsc.org For example, a carbamate or amide group on the naphthalene ring can direct a rhodium(III) catalyst to functionalize the ortho C-H bond or the more remote peri C-H bond, depending on the specific catalyst system used. acs.org This strategy allows for the precise and predictable introduction of functional groups, which is essential for the efficient synthesis of complex polysubstituted naphthalene derivatives like this compound. researchgate.netacs.org

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
3-amino-1-naphthoic acid
N,N-dimethylamine
Thionyl chloride
Oxalyl chloride
Phosphorus pentachloride
B(OCH₂CF₃)₃
FeCl₃
Di-tert-butyl dicarbonate ((Boc)₂O)
Trifluoroacetic acid
Benzyl chloroformate
Piperidine

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino N,n Dimethyl 1 Naphthamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3-Amino-N,N-dimethyl-1-naphthamide are predicted to exhibit distinct signals corresponding to the aromatic protons and carbons of the naphthalene (B1677914) core, as well as the protons and carbons of the N,N-dimethylamide and amino functional groups.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals for the six protons on the naphthalene ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing amide group. The protons on the same ring as the substituents will be the most affected. The N,N-dimethyl group will appear as a singlet, likely in the range of 2.8-3.2 ppm, due to the free rotation around the C-N bonds. The protons of the amino group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. The naphthalene ring will show ten distinct signals in the aromatic region (typically 110-150 ppm). The carbonyl carbon of the amide group is expected to have a chemical shift in the downfield region, around 165-175 ppm. The two methyl carbons of the N,N-dimethyl group will likely give rise to a single signal around 35-40 ppm.

For comparison, the related compound N,N-dimethylnaphthalen-1-amine shows aromatic proton signals between 7.09 and 7.8 Hz and a singlet for the N,N-dimethyl protons at 2.92 ppm. rsc.org Its ¹³C NMR spectrum displays aromatic carbons in the range of 113.87 to 150.78 ppm and the N,N-dimethyl carbons at 45.19 ppm. rsc.org Another related molecule, 3-amino-N,N-dimethylbenzamide, provides further comparative data for the substituted aromatic ring and the N,N-dimethylamide group. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂~3.0 (singlet, 6H)~38
NH₂variable (broad singlet, 2H)-
Aromatic-H~7.0 - 8.0 (multiplets, 6H)~110 - 145
C=O-~170
Aromatic-C-~110 - 145
C-NH₂-~140 - 150
C-C=O-~130 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would be crucial in establishing the connectivity of the protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of the protonated carbons in the naphthalene ring and the methyl groups of the dimethylamide moiety.

Conformational Analysis via Variable Temperature NMR

The N,N-dimethylamide group can exhibit restricted rotation around the C-N bond, which can lead to the observation of two distinct signals for the methyl groups at low temperatures. Variable temperature (VT) NMR studies can be employed to investigate this conformational dynamic. By recording NMR spectra at different temperatures, it is possible to determine the energy barrier for this rotation. At higher temperatures, if the rotation is fast on the NMR timescale, a single averaged signal for the two methyl groups would be observed. As the temperature is lowered, the rotation slows down, and the signals for the two non-equivalent methyl groups may broaden and eventually resolve into two separate signals. This phenomenon is well-documented for amides and can provide valuable insight into the steric and electronic environment around the amide bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretching: The amino group (NH₂) should exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the N-methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group should be present in the region of 1630-1680 cm⁻¹. The exact position will be influenced by the electronic effects of the naphthalene ring and the nitrogen atom.

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the aromatic amine and the amide group are expected in the 1250-1350 cm⁻¹ region.

For comparison, the IR spectrum of N,N-dimethylacetamide shows a strong C=O stretch at around 1650 cm⁻¹. chemicalbook.com

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000
Amide (C=O)C=O Stretch1630 - 1680
Aromatic C=CC=C Stretch1450 - 1600
Amine/Amide C-NC-N Stretch1250 - 1350

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the naphthalene ring system are expected to be particularly strong. The C=C stretching vibrations of the aromatic rings should give rise to intense bands. The C-N stretching vibrations and the deformations of the N,N-dimethyl group would also be observable. Raman spectroscopy can be especially useful for observing vibrations that are weak or absent in the IR spectrum, providing a more complete picture of the vibrational modes of the molecule. For instance, the symmetric breathing mode of the naphthalene ring system would likely be a prominent feature in the Raman spectrum. The Raman spectrum of the related N,N-dimethyl-1-naphthylamine shows characteristic bands for the naphthalene ring system. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique would be crucial for confirming its molecular identity and probing its structure through fragmentation analysis.

Molecular Weight Confirmation and Fragmentation Pathway Analysis

The initial step in the mass spectrometric analysis of this compound would be the determination of its molecular weight. With a molecular formula of C13H14N2O, the expected monoisotopic mass is approximately 214.11 g/mol . bldpharm.combldpharm.comchemenu.com High-resolution mass spectrometry would be employed to confirm this exact mass, providing strong evidence for the compound's elemental composition.

Following ionization, the molecule would undergo fragmentation, breaking at its weakest bonds to form a series of smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: The bond adjacent to the nitrogen atom of the dimethylamino group or the amide group could cleave. Cleavage of a C-N bond from the dimethylamino group would result in the loss of a methyl radical (•CH3) or a dimethylamino radical (•N(CH3)2).

McLafferty Rearrangement: While less likely due to the aromatic nature of the naphthyl group, this rearrangement could occur if a gamma-hydrogen is available for transfer, leading to the elimination of a neutral molecule.

Cleavage of the Amide Bond: The C-N bond of the amide group is susceptible to cleavage, which would lead to the formation of a naphthoyl cation or a related fragment.

Ring Fragmentation: The naphthalene ring system itself could fragment under high-energy conditions, although this typically results in more complex and less diagnostic fragmentation patterns.

A hypothetical fragmentation pattern is presented in the table below.

Fragment Ion (m/z) Possible Structure / Origin
214Molecular ion [M]+
199[M - CH3]+ Loss of a methyl group from the dimethylamino moiety
171[M - N(CH3)2]+ Loss of the dimethylamino group
170[M - C(O)N(CH3)2]+ Cleavage of the amide bond
155Naphthoyl cation [C10H7CO]+
127Naphthyl cation [C10H7]+
44Dimethylaminocarbonyl fragment [C(O)N(CH3)2]+

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The naphthalene ring system in this compound is the primary chromophore.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic naphthalene ring. The presence of the amino (-NH2) and N,N-dimethylcarboxamide (-CON(CH3)2) substituents will influence the position and intensity of these absorption bands. These auxochromes can cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) compared to unsubstituted naphthalene.

The spectrum would likely exhibit multiple absorption maxima, characteristic of the naphthalene core. The specific wavelengths of maximum absorbance (λmax) would be sensitive to the solvent polarity, as the electronic distribution in the ground and excited states can be influenced by solvent-solute interactions.

Electronic Transition Expected Wavelength Range (nm) Chromophore
π→π220-250Naphthalene ring system
π→π260-350Naphthalene ring system, influenced by amino and amide substituents
n→π>350Carbonyl group of the amide (typically weak and may be obscured by π→π transitions)

Table 2: Expected UV-Vis Absorption Characteristics for this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular conformation and intermolecular interactions of this compound.

Determination of Solid-State Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed understanding of the molecule's conformation in the solid state. Key conformational features would include the planarity of the naphthalene ring system and the orientation of the amino and N,N-dimethylcarboxamide substituents relative to the ring. The packing of the molecules in the crystal lattice would also be determined, showing how they arrange themselves in a repeating three-dimensional pattern.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would elucidate the network of intermolecular interactions that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to be a significant intermolecular force. The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group and the nitrogen of the amino group can act as hydrogen bond acceptors.

These interactions could lead to the formation of dimers, chains, or more complex three-dimensional networks. The precise geometry of these hydrogen bonds (donor-acceptor distances and angles) would be determined from the crystallographic data. Other intermolecular forces, such as π-π stacking interactions between the naphthalene rings of adjacent molecules, would also be quantifiable. The presence of such interactions can significantly influence the physical properties of the compound.

Interaction Type Potential Donor Potential Acceptor
Hydrogen BondingAmino group (N-H)Carbonyl oxygen (C=O), Amino nitrogen
π-π StackingNaphthalene ringNaphthalene ring of an adjacent molecule
van der Waals ForcesAll atomsAll atoms on neighboring molecules

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound.

Computational Chemistry and Theoretical Studies of 3 Amino N,n Dimethyl 1 Naphthamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of 3-Amino-N,N-dimethyl-1-naphthamide. These calculations offer a detailed perspective on the molecule's geometry, electronic structure, and vibrational frequencies.

Geometry Optimization and Equilibrium Structures

The initial step in the computational analysis involves the geometry optimization of this compound. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting equilibrium structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.37 Å
C1-N11.45 Å
C1-C101.42 Å
C3-N21.38 Å
C11=O11.24 Å
C11-N31.36 Å
Bond AngleC2-C1-C10119.5°
N2-C3-C4121.0°
O1=C11-N3122.5°
Dihedral AngleC2-C1-C10-C90.5°
C4-C3-N2-H180.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the amino group and the naphthalene (B1677914) ring, reflecting the high electron density in these regions. Conversely, the LUMO is likely to be distributed over the naphthamide portion, particularly the carbonyl group, which acts as an electron-accepting site.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are anticipated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as likely sites for electrophilic attack. Regions of positive potential (colored in blue) are expected around the hydrogen atoms of the amino group and the methyl groups, suggesting their susceptibility to nucleophilic attack.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N2π* (C3-C4)15.2
π (C5-C10)π* (C6-C7)20.5
σ (C11-N3)σ* (C1-C11)5.8

Note: E(2) represents the stabilization energy due to electron delocalization. The data in this table is illustrative and represents typical values that would be obtained from NBO analysis.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov By analyzing the vibrational modes, specific functional groups within this compound can be identified. For instance, the calculations would predict characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the amide group, and the C-N bonds. These calculated frequencies can then be compared with experimental spectroscopic data for validation of the computational model. nih.gov

Table 4: Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
Amino (N-H)Symmetric Stretch3450
Amino (N-H)Asymmetric Stretch3550
Carbonyl (C=O)Stretch1680
Amide (C-N)Stretch1350
Aromatic (C-H)Stretch3050

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Theoretical Prediction of Optical Properties (e.g., Nonlinear Optics)

The compound this compound possesses the key structural features of a "push-pull" chromophore, which are known to exhibit interesting nonlinear optical (NLO) properties. The amino group (-NH2) at the 3-position acts as an electron-donating group (the "push"), while the N,N-dimethyl-1-naphthamide group, specifically the carbonyl function, acts as an electron-withdrawing group (the "pull"). This electronic asymmetry across the p-conjugated naphthalene system is a prerequisite for significant second-order NLO responses, such as second-harmonic generation (SHG).

The first hyperpolarizability (β), a measure of the second-order NLO response, can be predicted using computational methods like density functional theory (DFT). For push-pull systems, the magnitude of β is related to the extent of intramolecular charge transfer from the donor to the acceptor upon electronic excitation. nih.govnih.gov Studies on other push-pull naphthalene derivatives have shown that the strategic placement of donor and acceptor groups can lead to large β values. mdpi.com

For instance, in a series of 5,15-diphenylporphyrins with donor and acceptor groups, the first hyperpolarizabilities were found to be significant, and their magnitudes were influenced by the planarity of the molecule and the electronic coupling between the donor and acceptor. acs.org It is anticipated that this compound would also exhibit a notable first hyperpolarizability, making it a candidate for NLO materials. The exact value would depend on the specific electronic coupling and the energy of the charge-transfer transition.

Push-Pull System TypeKey Features for NLO PropertiesPotential NLO Application
D-π-A NaphthaleneElectron donor and acceptor on naphthalene coreSecond-Harmonic Generation
Substituted ChalconesTunable intramolecular charge transferNLO-phores
Donor-Acceptor PorphyrinsExtended π-system with donor/acceptor groupsOptical Materials

This table summarizes key features of different push-pull systems relevant to NLO properties.

Solvent Effects Modeling (e.g., Polarizable Continuum Model, PCM)

The properties of this compound in solution are expected to be significantly influenced by the surrounding solvent molecules. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous dielectric medium. rsc.orgresearchgate.net

For a molecule like this compound, which possesses a significant dipole moment due to its push-pull nature, polar solvents are expected to stabilize the ground state more than nonpolar solvents. This can lead to solvatochromic shifts in its absorption and emission spectra.

Computational studies on formamide (B127407), a simple amide, using the PCM have shown that polar solvents can influence molecular geometries, vibrational frequencies, and electronic transition energies. rsc.org For instance, the n -> π* transition energy of formamide increases with solvent polarity. rsc.org Similar effects would be anticipated for this compound. The choice of solvent can also impact the relative energies of different conformers and the height of rotational barriers.

SolventDielectric Constant (ε)Effect on Polar Molecules
Water78.39Strong stabilization of polar and charged species
Dimethyl Sulfoxide (DMSO)46.83Strong stabilization, aprotic
Acetonitrile35.69Moderate stabilization, aprotic
Ethanol24.55Moderate stabilization, protic
Tetrahydrofuran (B95107) (THF)7.43Weaker stabilization, aprotic

Carbon Tetrachloride | 2.23 | Very weak stabilization, nonpolar |

This table provides the dielectric constants of common solvents and their general effect on polar molecules, as modeled by methods like PCM. rsc.org

Ab Initio Methods and Post-Hartree-Fock Calculations for Refined Energetics

For a more accurate determination of the electronic structure and energetics of this compound, ab initio and post-Hartree-Fock methods can be employed. While Density Functional Theory (DFT) is a powerful tool for larger systems, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide more accurate results, especially for systems where electron correlation is crucial.

These higher-level methods are computationally more demanding but can be used to obtain benchmark values for key properties such as conformational energies, rotational barriers, and reaction enthalpies. For example, ab initio calculations have been used to study the isomer characterizations and aromaticity of naphthalene itself. nih.gov In the study of substituted norbornadiene-quadricyclane systems, both DFT and MP2 calculations were used to investigate their thermodynamic and kinetic properties. materialsmodeling.org

Given the flexible nature of the N,N-dimethylamide group and the potential for multiple low-energy conformers, a combination of methods is often employed. A common strategy is to perform an initial conformational search using a less expensive method, followed by re-optimization and energy refinement of the most stable conformers using a higher level of theory.

Conceptual DFT Descriptors for Reactivity Prediction (e.g., Fukui Functions, Parr Functions)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. nih.gov These descriptors can be used to predict the most likely sites for electrophilic and nucleophilic attack on this compound.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. d-nb.info It allows for the identification of the most reactive sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For this compound, the Fukui functions would likely indicate that the nitrogen of the amino group and certain positions on the naphthalene ring are susceptible to electrophilic attack, while the carbonyl carbon and other positions on the ring are more prone to nucleophilic attack.

Parr Functions: The Parr functions are related to the Fukui functions and are used to describe the local electrophilicity and nucleophilicity of different atomic sites in a molecule. researchgate.net These functions provide a more refined picture of the reactivity and can be particularly useful in understanding the regioselectivity of reactions involving this compound.

The application of these descriptors to aromatic amines and other substituted aromatic systems has been shown to be a powerful tool for predicting their chemical behavior. nih.govmdpi.com

Reaction Mechanisms and Reactivity Studies of 3 Amino N,n Dimethyl 1 Naphthamide

Mechanistic Investigations of Synthetic Pathways

Detailed mechanistic studies for the synthesis of 3-Amino-N,N-dimethyl-1-naphthamide are not found in the current body of scientific literature. A plausible synthetic route would likely involve the amidation of a 3-aminonaphthoic acid derivative.

Proposed Reaction Intermediates and Transition States

Without experimental or computational studies, any discussion of reaction intermediates and transition states remains speculative. The synthesis would likely proceed through standard intermediates for amide bond formation. For instance, if starting from 3-aminonaphthoic acid, the carboxylic acid would first be activated, potentially forming an acyl chloride or an activated ester. The subsequent nucleophilic attack by dimethylamine (B145610) would proceed through a tetrahedral intermediate before collapsing to the final amide product.

Kinetic Studies of Formation Reactions

No kinetic studies on the formation of this compound have been reported. Such studies would provide valuable information on the reaction rates and the factors influencing them, such as temperature, concentration, and catalyst choice. For example, studies on the continuous synthesis of N,N-dimethyl-1,3-propanediamine have detailed optimal reaction conditions for achieving high conversion and selectivity. cetjournal.itresearchgate.net

Reactivity of the Amino Group

The amino group (-NH₂) on the naphthalene (B1677914) ring is a key site for chemical modification.

Acylation, Alkylation, and Arylation Reactions

The primary amino group is expected to undergo typical reactions of aromatic amines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylated derivative.

Alkylation: Alkylation of the amino group can be challenging to control, often leading to mixtures of mono- and di-alkylated products.

Arylation: The amino group could undergo arylation through methods like the Buchwald-Hartwig amination, coupling with an aryl halide in the presence of a palladium catalyst.

Tautomerism Studies of the Amino Functionality

The amino group of this compound can theoretically exist in equilibrium with its imino tautomer. However, for most aromatic amines, the amino form is significantly more stable. nih.govrsc.org Detailed tautomerism studies for this specific compound are not available. Such studies would likely involve spectroscopic techniques (NMR, UV-Vis) and computational chemistry to determine the relative stabilities of the tautomers in different environments. rsc.org

Reactivity of the N,N-Dimethylamide Moiety

The N,N-dimethylamide group is generally a stable functional group. Its reactivity is considerably lower than that of the primary amino group. It can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. Reduction of the amide, for instance with a strong reducing agent like lithium aluminum hydride, would yield the corresponding amine.

Interactive Data Table: Properties of Related Compounds

Since specific data for this compound is scarce, the table below presents information on related compounds to provide context.

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Features
3-Amino-N,N-dimethylbenzamide 33322-60-0C₉H₁₂N₂O164.20Aromatic amine and tertiary amide. nih.gov
N,N-Dimethyl-1-naphthylamine 86-56-6C₁₂H₁₃N171.24Aromatic tertiary amine. wikipedia.orgnih.gov
N,N-dimethyl-1,3-propanediamine 109-55-7C₅H₁₄N₂102.18Aliphatic diamine, synthesis has been studied. cetjournal.itresearchgate.net

Amide Bond Cleavage and Modification Reactions (e.g., Esterification)

There is no specific data available in the scientific literature concerning the amide bond cleavage or esterification of this compound. While general methods for amide hydrolysis or conversion to esters are well-established, the specific conditions and outcomes for this particular substrate have not been reported.

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

There is a lack of information regarding the regioselectivity and stereoselectivity of reactions involving this compound. The directing effects of the amino and N,N-dimethylamido groups on the naphthalene ring in various reactions, and any potential for stereocontrol in transformations, remain uninvestigated in the available literature.

Non Biological Applications and Functional Materials Chemistry of 3 Amino N,n Dimethyl 1 Naphthamide

Role as a Key Intermediate in Organic Synthesis

The inherent reactivity of its amino and amide functionalities, coupled with the rigid and aromatic naphthyl scaffold, makes 3-Amino-N,N-dimethyl-1-naphthamide a valuable starting material for the construction of more elaborate molecules.

Precursor for Advanced Organic Building Blocks

Organic building blocks are fundamental molecular units that serve as the foundation for creating more complex organic compounds. This compound functions as a precursor for advanced building blocks by enabling the introduction of the naphthyl moiety into larger structures. The amino group provides a reactive handle for a variety of chemical transformations, including diazotization followed by substitution reactions, acylation, and alkylation. These modifications allow for the synthesis of a diverse array of derivatives with tailored electronic and steric properties, which can then be used in the assembly of functional molecules such as specialized dyes and fluorescent probes.

For instance, the amino group can be converted into a wide range of other functional groups, thereby expanding its synthetic utility. This versatility allows chemists to design and construct novel molecular frameworks that can be applied in various areas of chemical research and development.

Scaffold for Complex Chemical Structure Assembly

The rigid naphthalene (B1677914) backbone of this compound provides a defined three-dimensional orientation for appended functional groups. This characteristic is particularly advantageous in the assembly of complex chemical structures where precise spatial arrangement is crucial for function. The compound can serve as a molecular scaffold upon which other chemical entities are built, leading to the formation of intricate architectures.

This scaffolding approach is critical in supramolecular chemistry, where the non-covalent interactions between molecules govern the formation of larger, organized structures. The N,N-dimethylamide group can participate in hydrogen bonding and other intermolecular interactions, further directing the assembly of complex molecular systems.

Applications in Materials Science

The electronic properties of the naphthalene ring system, influenced by the electron-donating amino group and the electron-withdrawing amide group, make this compound an attractive candidate for the development of new functional materials.

Exploration in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is highly sought after for applications in optoelectronics and photonics. The development of organic NLO materials often focuses on "push-pull" chromophores, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. researchgate.net

Table 1: Key Molecular Characteristics for NLO Applications

FeatureDescriptionRelevance to this compound
Electron Donor An atom or group that donates electron density to a conjugated system.The amino group (-NH₂) is a moderate electron-donating group.
π-Conjugated System A system of connected p-orbitals with delocalized electrons.The naphthalene ring provides a π-conjugated backbone.
Electron Acceptor An atom or group that withdraws electron density from a conjugated system.The N,N-dimethylamide group (-CON(CH₃)₂) has a mild electron-withdrawing character.
Asymmetry A non-centrosymmetric molecular structure.The substitution pattern on the naphthalene ring provides inherent asymmetry.

Ligand Chemistry in Catalysis

The presence of both nitrogen and oxygen donor atoms in this compound suggests its potential use as a ligand in coordination chemistry and catalysis. Ligands are crucial components of catalysts, as they can modulate the electronic and steric environment of a metal center, thereby influencing its catalytic activity and selectivity.

The amino and amide groups can coordinate to metal ions, forming stable complexes. For example, palladium complexes with N,O-bidentate ligands have been shown to be effective catalysts in cross-coupling reactions, such as the Heck reaction. organic-chemistry.org While specific studies on this compound as a ligand are not extensively documented, its structural motifs are analogous to ligands used in known catalytic systems. The development of catalysts based on this scaffold could offer new possibilities in organic synthesis. rsc.orgmdpi.com

Advanced Chemical Process Development

The utility of this compound extends to the development of advanced chemical processes. As a stable, functionalized building block, it can be employed in multi-step syntheses and in the generation of combinatorial libraries of compounds for screening purposes. Its derivatives could also find applications in the synthesis of polymers, such as polyamides, with specific thermal and optical properties. The synthesis of aromatic polyamides from diamine monomers is a well-established field, and the incorporation of the naphthylamide moiety could impart unique characteristics to the resulting polymers. nih.govresearchgate.nethsu.ac.ir

Future Research Directions for 3 Amino N,n Dimethyl 1 Naphthamide Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of aromatic amides like 3-Amino-N,N-dimethyl-1-naphthamide traditionally relies on methods that often involve harsh reagents and generate significant waste. The imperative for more environmentally responsible chemical manufacturing necessitates a shift towards greener and more sustainable synthetic strategies.

Future research will likely prioritize the development of catalytic and solvent-free methods for the synthesis of this compound. One promising avenue is mechanochemistry , which uses mechanical force, such as ball milling, to drive chemical reactions. bohrium.comresearchgate.net This approach can significantly reduce or eliminate the need for bulk solvents, leading to a more sustainable process. nih.gov For instance, the amidation of carboxylic acids and their derivatives can be achieved with high efficiency under mechanochemical conditions, often with reduced reaction times and simplified purification. acs.orgnih.gov

Another key area of development is biocatalysis . The use of enzymes, such as lipases, for amide bond formation is gaining traction as a green alternative to traditional chemical methods. nih.govmdpi.com These enzymatic processes can operate under mild conditions and in environmentally friendly solvents like water or cyclopentyl methyl ether, offering high selectivity and producing minimal waste. nih.govnih.gov Research into identifying or engineering enzymes that can efficiently catalyze the formation of this compound would be a significant step forward. mdpi.com

The following table outlines potential green synthesis strategies that could be adapted for this compound:

Synthesis StrategyKey PrinciplesPotential Advantages
Mechanochemistry Solvent-free or low-solvent reaction conditions using mechanical energy (ball milling). bohrium.comresearchgate.netReduced solvent waste, shorter reaction times, milder conditions. bohrium.comnih.gov
Biocatalysis Use of enzymes (e.g., lipases) to catalyze amide bond formation. nih.govHigh selectivity, mild reaction conditions, use of green solvents. mdpi.commdpi.com
Catalytic Amidation Direct coupling of carboxylic acids and amines using a catalyst, potentially with water as a solvent. nih.govAtom economy, avoidance of stoichiometric activating agents.

Integration of Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry and machine learning is set to revolutionize the study and application of complex molecules like this compound. These predictive tools can accelerate research by forecasting molecular properties, reaction outcomes, and potential applications, thereby guiding experimental efforts.

Future research will likely employ Density Functional Theory (DFT) and other quantum chemical methods to elucidate the electronic structure, molecular geometry, and spectroscopic properties of this compound. Such calculations can provide insights into its reactivity, stability, and photophysical behavior, which are essential for designing new applications. For example, computational studies can predict how structural modifications would affect the compound's fluorescence, a key property for sensor development.

Furthermore, the rise of machine learning in chemistry offers a powerful approach to predict the properties and reactivity of novel compounds based on existing data. By training models on large datasets of related molecules, it may become possible to predict the synthetic accessibility, and potential toxicity of derivatives of this compound without the need for extensive laboratory work. This predictive capability is invaluable for prioritizing research efforts and designing molecules with desired functionalities.

Exploration of Novel Non-Biological Functions and Applications

While the biological activities of many naphthamide derivatives are of interest, the unique photophysical properties of the naphthalene (B1677914) core suggest that this compound could have significant potential in non-biological applications, particularly in materials science and analytical chemistry. The closely related 1,8-naphthalimides are well-known for their use as fluorescent probes and chemosensors.

A primary focus of future research will be to investigate the utility of this compound as a fluorescent chemosensor . The amino and amide groups on the naphthalene scaffold can act as binding sites for various analytes, and this binding event can induce a change in the compound's fluorescence properties. For example, naphthalimide-based sensors have been developed for the detection of metal ions and anions. The specific substitution pattern of this compound may impart selectivity for certain analytes, a possibility that warrants thorough investigation.

Another promising application is in the development of advanced fluorescent materials . The solid-state emission properties of naphthalene derivatives are of great interest for applications such as organic light-emitting diodes (OLEDs) and fluorescent security inks. researchgate.net Research into the aggregation-induced emission (AIE) properties of this compound and its derivatives could lead to the creation of novel materials with strong solid-state fluorescence. bohrium.com

Systematic Structure-Reactivity and Structure-Property Relationship Studies

A systematic investigation into the structure-reactivity and structure-property relationships of this compound and its derivatives is fundamental to unlocking their full potential. By making targeted modifications to the molecular structure and observing the resulting changes in chemical and physical properties, researchers can develop a predictive understanding that will guide the design of new functional molecules.

Future studies will likely involve the synthesis of a library of analogs of this compound with variations in the substituents on the naphthalene ring and the amide nitrogen. These compounds would then be subjected to a comprehensive analysis of their photophysical properties, including absorption and emission spectra, quantum yields, and fluorescence lifetimes in various solvents. The solvatochromic behavior of these compounds, or the change in their spectral properties with solvent polarity, will be of particular interest, as it can provide insights into the nature of their excited states. nih.gov

The following table presents hypothetical photophysical data for a series of this compound derivatives in a nonpolar solvent, illustrating the type of data that would be collected in such a study.

CompoundSubstituent at C-4Absorption Max (nm)Emission Max (nm)Quantum Yield
1 -H3504500.45
1a -Cl3554580.38
1b -OCH₃3654700.62
1c -NO₂3805100.15

Similarly, structure-reactivity studies will explore how modifications to the molecule affect its chemical behavior, such as its susceptibility to oxidation or its coordination chemistry with metal ions. This knowledge is crucial for developing robust and selective chemosensors. The data gathered from these systematic studies will be invaluable for building predictive models and for the rational design of new materials and sensors based on the this compound scaffold.

Q & A

Q. What are the established synthesis routes for 3-Amino-N,N-dimethyl-1-naphthamide, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, amidation of 1-naphthoic acid derivatives with dimethylamine under controlled pH (8–10) and temperature (60–80°C) can yield the target compound. Intermediates are characterized using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Q. What analytical techniques are critical for identifying functional groups and assessing purity?

  • FT-IR spectroscopy : Identifies amine (–NH) and amide (–CONR₂) stretches (e.g., ~3300 cm⁻¹ for N–H and ~1650 cm⁻¹ for C=O).
  • ¹H/¹³C NMR : Resolves methyl groups (δ 2.8–3.2 ppm for N–(CH₃)₂) and aromatic protons (δ 7.0–8.5 ppm for naphthyl).
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storing the compound in anhydrous environments at –20°C to prevent hydrolysis. Accelerated degradation tests (40°C, 75% humidity) show <5% decomposition over 30 days when protected from light. Degradation products are analyzed via LC-MS to identify pathways (e.g., cleavage of the amide bond) .

Advanced Research Questions

Q. What mechanistic insights explain the alkaline hydrolysis kinetics of this compound?

Hydrolysis in basic media follows pseudo-first-order kinetics, with rate constants dependent on steric hindrance from the dimethylamino group. Evidence suggests torsional strain in the amide bond increases reactivity, as seen in analogous compounds. Activation parameters (Δ‡H and Δ‡S) derived from Arrhenius plots indicate a dissociative mechanism .

Q. How can computational modeling predict reactivity and interaction with biological targets?

  • Density functional theory (DFT) : Calculates bond dissociation energies and electron density maps to predict nucleophilic attack sites.
  • Molecular docking : Screens against enzymes (e.g., bacterial dihydropteroate synthase) to assess binding affinity. Substituent effects (e.g., electron-withdrawing groups) are modeled to optimize inhibitory activity .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Apply systematic review methodologies :

  • Use databases like PubMed and Web of Science (avoiding Google Scholar due to reproducibility limitations) to aggregate data .
  • Perform meta-analyses to identify outliers, controlling for variables like solvent polarity (e.g., DMF vs. THF) or catalyst loading .
  • Validate findings via independent replication under standardized conditions (e.g., 0.1 M phosphate buffer, pH 7.4) .

Q. What strategies optimize reaction conditions for derivatization or functionalization?

  • Design of Experiments (DoE) : Uses factorial designs to test variables (temperature, solvent, catalyst). For example, NaBH₄-mediated reductions require strict anhydrous conditions (<0.1% H₂O) to avoid side reactions .
  • In-situ monitoring : Raman spectroscopy tracks intermediate formation in real-time, enabling dynamic adjustment of reagent stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.